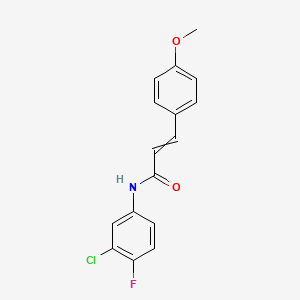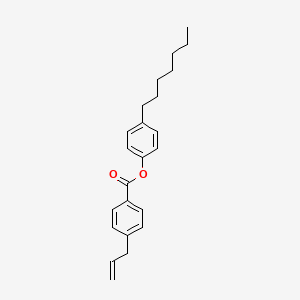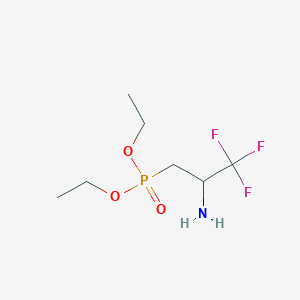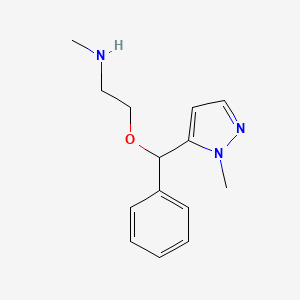![molecular formula C22H31N B14253478 Pyridine, 2-[4-(1,1-dimethylethyl)phenyl]-6-methyl-3,4-dipropyl- CAS No. 432556-33-7](/img/structure/B14253478.png)
Pyridine, 2-[4-(1,1-dimethylethyl)phenyl]-6-methyl-3,4-dipropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-[4-(1,1-dimethylethyl)phenyl]-6-methyl-3,4-dipropyl- is a complex organic compound that belongs to the pyridine family. Pyridine derivatives are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. This particular compound features a pyridine ring substituted with a tert-butylphenyl group, a methyl group, and two propyl groups, making it a highly substituted and potentially versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyridine, 2-[4-(1,1-dimethylethyl)phenyl]-6-methyl-3,4-dipropyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Hantzsch pyridine synthesis is a well-known method that involves the condensation of an aldehyde, a β-ketoester, and ammonia. The reaction typically requires heating and can be catalyzed by acids or bases .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can be employed to scale up the production while maintaining the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 2-[4-(1,1-dimethylethyl)phenyl]-6-methyl-3,4-dipropyl- can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens, alkyl halides, and other electrophiles or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions include pyridine N-oxides, piperidine derivatives, and various substituted pyridines, depending on the specific reaction and conditions used .
Applications De Recherche Scientifique
Pyridine, 2-[4-(1,1-dimethylethyl)phenyl]-6-methyl-3,4-dipropyl- has several scientific research applications:
Mécanisme D'action
The mechanism of action of pyridine, 2-[4-(1,1-dimethylethyl)phenyl]-6-methyl-3,4-dipropyl- involves its interaction with specific molecular targets. The pyridine ring can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine, 4-(1,1-dimethylethyl)-: This compound has a similar structure but lacks the additional methyl and propyl groups, making it less sterically hindered.
Pyridine, 2-(1,1-dimethylethyl)-6-phenyl-: This compound features a phenyl group instead of the tert-butylphenyl group, leading to different electronic and steric properties.
Uniqueness
Pyridine, 2-[4-(1,1-dimethylethyl)phenyl]-6-methyl-3,4-dipropyl- is unique due to its highly substituted structure, which can influence its reactivity, solubility, and interaction with other molecules. The presence of multiple bulky groups can also affect its steric and electronic properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
432556-33-7 |
|---|---|
Formule moléculaire |
C22H31N |
Poids moléculaire |
309.5 g/mol |
Nom IUPAC |
2-(4-tert-butylphenyl)-6-methyl-3,4-dipropylpyridine |
InChI |
InChI=1S/C22H31N/c1-7-9-18-15-16(3)23-21(20(18)10-8-2)17-11-13-19(14-12-17)22(4,5)6/h11-15H,7-10H2,1-6H3 |
Clé InChI |
RRZRFKRKPPIWHA-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C(=NC(=C1)C)C2=CC=C(C=C2)C(C)(C)C)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




acetic acid](/img/structure/B14253421.png)
![2-Chloro-2H,4H-naphtho[1,2-D][1,3,2]dioxaphosphinin-4-one](/img/structure/B14253428.png)








![N-(2-Chloroethyl)-N'-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B14253512.png)

